molecular formula C19H19N3O3 B11330769 2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide

2-methoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11330769
M. Wt: 337.4 g/mol
InChI Key: XHPCOJKPIMOVHR-UHFFFAOYSA-N
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Description

2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the attachment of the benzamide moiety. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound can modulate these pathways by binding to the active sites or altering the conformation of the target molecules .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-methoxy-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O3/c1-24-15-9-7-14(8-10-15)13-22-18(11-12-20-22)21-19(23)16-5-3-4-6-17(16)25-2/h3-12H,13H2,1-2H3,(H,21,23)

InChI Key

XHPCOJKPIMOVHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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